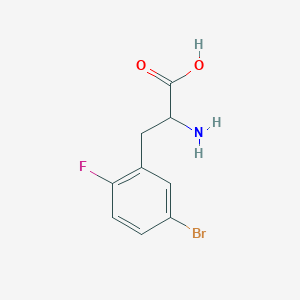

5-Bromo-2-fluoro-DL-phenylalanine

Description

Overview of Non-Natural Amino Acids as Chemical Biology Tools

Non-natural amino acids (nnAAs), also known as unnatural amino acids (UAAs), are amino acids that are not among the 20 canonical proteinogenic amino acids. portlandpress.combitesizebio.com Their incorporation into peptides and proteins allows for the introduction of novel chemical functionalities, enabling researchers to probe and manipulate biological systems in ways not possible with the standard amino acid repertoire. bitesizebio.comnih.gov These synthetic building blocks can be used to enhance protein stability, alter enzymatic activity, and introduce spectroscopic probes or reactive handles for bioconjugation. nih.gov

The site-specific incorporation of nnAAs into proteins can be achieved through various methods, including the expansion of the genetic code. portlandpress.comnih.gov This involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon) and inserts the desired nnAA during protein translation. portlandpress.com This technique has revolutionized protein engineering, allowing for the precise placement of nnAAs with unique properties.

Interactive Table: Examples of Non-Natural Amino Acids and Their Applications

| Non-Natural Amino Acid | Key Feature | Application in Chemical Biology |

| p-Azidophenylalanine | Azide group | Bioorthogonal "click" chemistry for labeling and imaging |

| p-Benzoylphenylalanine | Photoreactive benzophenone | Photo-crosslinking to study protein-protein interactions |

| O-methyltyrosine | Modified hydroxyl group | Probing the role of hydrogen bonding in protein structure |

| Selenomethionine | Selenium atom | X-ray crystallography for protein structure determination |

Rationale for Halogenation in Amino Acid Modification for Research

Halogenation, the substitution of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine), is a common strategy in medicinal chemistry and chemical biology to modulate the properties of molecules. discoveryoutsource.com The introduction of halogens into amino acid side chains can profoundly influence their physicochemical characteristics, providing a powerful tool for rational drug design and the study of protein structure and function.

Electronic, Steric, and Lipophilicity Modulation by Halogens

The incorporation of halogens into a molecule can significantly alter its electronic properties, size (sterics), and lipophilicity (fat-solubility). Fluorine, being the most electronegative element, can create strong dipoles and alter the acidity or basicity of nearby functional groups. discoveryoutsource.com Bromine, while less electronegative, is larger and more polarizable, which can influence van der Waals interactions and introduce steric bulk. discoveryoutsource.com

Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This is a crucial factor in drug design and the development of bioactive peptides. The varying sizes and electronic properties of the different halogens allow for a fine-tuning of these effects.

Fluorine as a Bioisostere and Conformational Modulator

Fluorine is often considered a bioisostere of hydrogen due to its relatively small size. psychoactif.org However, its high electronegativity imparts unique properties. The substitution of hydrogen with fluorine can lead to significant changes in the electronic distribution of a molecule without causing major steric perturbations. nih.gov This makes fluorinated amino acids valuable tools for probing the electronic environment of protein active sites.

Bromine as a Synthetic Handle for Advanced Derivatization

The bromine atom in a molecule serves as a versatile "synthetic handle" for further chemical modifications. nih.gov The carbon-bromine bond can readily participate in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the attachment of a wide range of other functional groups to the amino acid side chain, including fluorescent probes, carbohydrates, and other bioactive molecules. This capability is particularly useful for creating complex, multifunctional protein constructs for advanced chemical biology applications.

Historical Development of Halogenated Phenylalanine Research

The exploration of halogenated organic compounds has a rich history, with the first synthesis of an organofluorine compound dating back to the 19th century. psychoactif.org However, the systematic investigation of halogenated amino acids, particularly phenylalanine, for biological applications is a more recent development. Early research in the mid-20th century focused on the synthesis and biological effects of fluorinated amino acids, driven by the burgeoning field of medicinal chemistry. nih.gov

The development of new synthetic methodologies, such as the Schiemann reaction for aromatic fluorination, paved the way for the creation of a variety of fluorinated phenylalanine analogs. psychoactif.org These compounds were initially investigated for their potential as antimicrobial and anticancer agents. The unique properties of fluorine, such as its ability to act as a sensitive NMR probe (¹⁹F NMR), further spurred interest in their use for studying protein structure and dynamics. nih.gov The development of methods for incorporating these non-natural amino acids into proteins has been a significant milestone, enabling their use as powerful tools in modern chemical biology. nih.gov

Current Research Significance of 5-Bromo-2-fluoro-DL-phenylalanine and Related Derivatives

While specific research studies focusing exclusively on this compound are not extensively documented in publicly available literature, its structure suggests significant potential in various areas of chemical biology research, drawing parallels from studies on other halogenated phenylalanine analogs.

The presence of both a fluorine and a bromine atom on the phenyl ring provides a unique combination of properties. The fluorine atom can be used to modulate the electronic environment and conformational preferences of the amino acid, as well as serving as a ¹⁹F NMR probe for structural studies. nih.gov The bromine atom, as a versatile synthetic handle, opens up possibilities for post-translational modification of proteins containing this amino acid through cross-coupling reactions. nih.gov

Research on closely related compounds, such as other bromo- and fluoro-substituted phenylalanines, has demonstrated their utility in studying protein-protein interactions, amyloid formation, and as building blocks for peptide-based therapeutics. nih.gov For instance, the incorporation of fluorinated phenylalanine derivatives has been shown to impact the aggregation kinetics of amyloid peptides. nih.gov The dual halogenation in this compound could offer a unique tool to dissect the interplay of steric, electronic, and hydrophobic interactions in such biological processes. The DL-racemic mixture of this compound would be particularly useful in initial screening studies or in applications where stereospecificity is not a primary concern.

Data Table: Physicochemical Properties of Halogenated Phenylalanine Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

| Phenylalanine | C₉H₁₁NO₂ | 165.19 | 1.38 |

| 4-Fluorophenylalanine | C₉H₁₀FNO₂ | 183.18 | 1.54 |

| 4-Bromophenylalanine | C₉H₁₀BrNO₂ | 244.09 | 2.15 |

| 5-Bromo-2-fluoro-L-phenylalanine | C₉H₉BrFNO₂ | 262.08 | 2.33 |

LogP values are a measure of lipophilicity. Higher values indicate greater lipid solubility.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(5-bromo-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTRLZMUWHKJRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307018 | |

| Record name | 5-Bromo-2-fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439587-18-5 | |

| Record name | 5-Bromo-2-fluorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439587-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 5 Bromo 2 Fluoro Dl Phenylalanine and Its Derivatives

General Synthetic Strategies for Halogenated Phenylalanine Derivatives

The synthesis of halogenated phenylalanine derivatives is primarily achieved through two main approaches: the halogenation of a pre-existing phenylalanine scaffold or the construction of the amino acid from a halogenated aromatic precursor. These strategies often employ advanced catalytic systems to achieve high efficiency and selectivity.

Control over the stereochemistry of the α-amino acid is crucial, as different enantiomers can exhibit distinct biological activities. Several methods have been developed for the stereoselective synthesis of halogenated phenylalanine derivatives.

One prominent approach involves the asymmetric alkylation of glycine Schiff bases using substituted benzyl bromides in the presence of chiral phase-transfer catalysts. For instance, Cinchona alkaloid quaternary ammonium salts have been successfully employed to catalyze the synthesis of both (R)- and (S)-enantiomers of various unnatural α-amino acid derivatives with high yields and enantioselectivity.

Another powerful technique is the chemoenzymatic deracemization of racemic mixtures. This one-pot approach can couple phenylalanine ammonia (B1221849) lyase (PAL) amination with stereoselective oxidation and non-selective reduction to produce substituted D-phenylalanines in high yield and excellent optical purity from inexpensive cinnamic acids. nih.gov This method has also been adapted to enhance the enantioselectivity for L-phenylalanines. nih.gov

Furthermore, enzymatic resolution, such as the stereospecific hydrolysis of D,L-phenylalanine methyl esters using immobilized α-chymotrypsin, provides a viable route for separating racemic mixtures of aromatic amino acids.

Regioselective Introduction of Halogens onto the Phenyl Ring

The precise placement of halogen atoms on the phenyl ring is critical for modulating the pharmacological properties of phenylalanine derivatives. Regioselectivity can be achieved through either direct halogenation of the aromatic ring or by employing pre-functionalized aromatic precursors in cross-coupling reactions.

Direct C-H halogenation of the phenylalanine ring offers an atom-economical route to halogenated derivatives. These reactions often require a catalyst to control the regioselectivity. For example, primary amine-directed, palladium-catalyzed C-H halogenation has been reported for the ortho-selective introduction of iodine, bromine, and chlorine onto phenylalanine derivatives. nih.gov This method utilizes the native amine functionality to direct the halogenation to the ortho position of the phenyl ring.

Electrophilic halogenation is another common strategy. Reagents like N-bromosuccinimide (NBS) can be used for bromination, while for fluorination, electrophilic fluorine sources such as Selectfluor® are employed, often in conjunction with a palladium catalyst.

| Halogenation Method | Reagent/Catalyst | Selectivity |

| Amine-Directed C-H Halogenation | Palladium catalyst | Ortho |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Varies with substrate |

| Electrophilic Fluorination | Selectfluor® / Palladium catalyst | Varies with directing group |

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules, including halogenated phenylalanine derivatives. These methods typically involve the coupling of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium or nickel.

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide, is a versatile method for synthesizing substituted phenylalanine derivatives. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for creating C(sp²)–C(sp³) bonds. wikipedia.org In the context of halogenated phenylalanine synthesis, a key strategy involves the coupling of an organozinc iodide derived from a protected α-amino acid with an aromatic bromide or iodide. bath.ac.uk

Researchers have successfully synthesized a range of phenylalanine derivatives through the Negishi cross-coupling of aryl halides and zinc homoenolates of protected (R)-iodoalanine, activated by a Pd(0) catalyst. nih.gov This approach provides a direct route to protected fluorinated phenylalanine analogues. nih.gov The reaction conditions, including the choice of catalyst and ligands, are crucial for achieving high yields and functional group tolerance. wikipedia.org For instance, catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with P(o-Tol)₃ have been effectively used. bath.ac.uk

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Organozinc iodide of protected α-amino acid | Aromatic bromide/iodide | Pd(OAc)₂ or Pd₂(dba)₃ / P(o-Tol)₃ | Substituted phenylalanine derivative |

| Zn homoenolate of protected (R)-iodoalanine | Aryl halide | Pd(0) | Protected fluorinated phenylalanine |

Direct fluorination of C-H bonds presents a significant challenge in organic synthesis. However, recent advancements in palladium catalysis have enabled the site-selective fluorination of unactivated C(sp³)–H bonds in amino acid derivatives. acs.orgiu.edu This method often employs a directing group to guide the fluorinating agent to a specific position. For example, a bidentate ligand can direct the palladium-catalyzed fluorination of the β-C–H bonds of phenylalanine derivatives using an electrophilic fluorine source like Selectfluor. acs.orgiu.edu

Furthermore, palladium-catalyzed methods for the direct electrophilic fluorination of aromatic C-H bonds have been developed, offering a route to aryl fluorides from readily available arenes. nih.gov This approach is significant as it can potentially provide access to fluorinated derivatives of complex molecules that would be difficult to synthesize using traditional methods. nih.gov The reaction mechanism is thought to involve the catalytic generation of a reactive transition-metal-fluoride electrophile. nih.gov

Metal-Catalyzed Cross-Coupling Methodologies for Aryl Halide Incorporation

Specific Synthetic Pathways to 5-Bromo-2-fluoro-DL-phenylalanine and its Protected Forms

The construction of the this compound molecule and its protected analogs can be achieved through several synthetic routes. These methods are designed to efficiently introduce the desired halogen substituents onto the aromatic ring and assemble the amino acid functionality.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules from three or more starting materials in a single step. nih.govfrontiersin.orgsemanticscholar.org While a specific MCR for the direct synthesis of this compound is not extensively documented in readily available literature, the principles of MCRs can be applied to construct related fluorinated and brominated amino acid derivatives. For instance, the Erlenmeyer azalactone synthesis, a type of multi-component reaction, has been utilized to produce difluorophenylalanines. nih.gov This method involves the reaction of an aldehyde, acetylglycine, and acetic anhydride to form an azalactone, which can be subsequently hydrolyzed and reduced to the desired amino acid. nih.gov Adapting this approach using 5-bromo-2-fluorobenzaldehyde could provide a viable pathway to the target compound.

To obtain enantiomerically pure forms of this compound, chiral auxiliaries are often employed. researchgate.netnih.gov These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction, and are subsequently removed. A common strategy involves the alkylation of a chiral glycine enolate equivalent with a suitable benzyl halide. For example, Schöllkopf's chiral auxiliary, a bis-lactim ether derived from valine and alanine, can be deprotonated and reacted with 5-bromo-2-fluorobenzyl bromide to introduce the substituted benzyl group with high stereocontrol. nih.gov Subsequent acid hydrolysis then yields the desired L- or D-amino acid ester, which can be further hydrolyzed to the free amino acid. Evans' oxazolidinone auxiliaries are another powerful tool for the asymmetric synthesis of amino acids. researchgate.net

Enzymatic methods are gaining prominence in the synthesis of fluorinated amino acids due to their high selectivity and mild reaction conditions. uw.edu.plnih.gov Enzymes such as phenylalanine ammonia-lyase (PAL) and transaminases can be utilized for the production of fluorinated phenylalanine derivatives. nih.govnih.gov For instance, PAL can catalyze the addition of ammonia to a corresponding substituted cinnamic acid derivative. nih.gov While direct enzymatic synthesis of this compound may not be established, enzymatic resolution of a racemic mixture is a feasible approach. This involves using an enzyme that selectively acts on one enantiomer, allowing for the separation of the D- and L-forms. For example, a protease could be used to selectively hydrolyze the N-acetyl group of one enantiomer of N-acetyl-5-bromo-2-fluoro-DL-phenylalanine, facilitating their separation. nih.gov

Umpolung synthesis reverses the normal polarity of a functional group. nih.govresearchgate.net In the context of amide synthesis for preparing phenylalanine derivatives, this can involve the reaction of an electrophilic amine equivalent with a nucleophilic acyl source. nih.govresearchgate.net While not a standard method for the synthesis of the parent amino acid, this strategy can be valuable for creating more complex derivatives. For example, a derivative of this compound could be prepared by coupling the corresponding amine with a suitable carboxylic acid derivative under standard peptide coupling conditions. However, a true umpolung approach might involve reacting an electrophilically activated amine with a nitroalkane as an acyl anion equivalent. nih.govresearchgate.net This conceptually novel approach offers a strategic departure from traditional amide bond formation. nih.govresearchgate.net

Analytical Characterization of Synthesized Halogenated Phenylalanine Compounds

The structural verification of synthesized halogenated phenylalanine compounds is crucial to confirm their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.

NMR spectroscopy is an indispensable tool for the characterization of this compound and its derivatives.

¹H NMR: Proton NMR provides information about the number and connectivity of hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the aromatic protons, the α-proton, and the β-protons of the alanine side chain. The coupling patterns and chemical shifts of the aromatic protons would be characteristic of the 1,2,4-trisubstitution pattern on the benzene (B151609) ring.

¹³C NMR: Carbon-13 NMR provides information about the carbon framework of the molecule. The spectrum would show distinct signals for each unique carbon atom, including the aromatic carbons, the α-carbon, the β-carbon, and the carboxyl carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the fluorine and bromine substituents.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.org The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the presence of the bromine atom and the amino acid side chain. acs.orgnih.gov Coupling between the fluorine and nearby protons would also be observable, providing further structural confirmation.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H (Aromatic) | 7.0 - 7.5 | m | - |

| ¹H (α-CH) | 3.5 - 4.5 | dd | J(Hα, Hβa), J(Hα, Hβb) |

| ¹H (β-CH₂) | 2.8 - 3.2 | m | - |

| ¹³C (Aromatic) | 110 - 160 | - | - |

| ¹³C (C=O) | 170 - 180 | - | - |

| ¹³C (α-CH) | 50 - 60 | - | - |

| ¹³C (β-CH₂) | 35 - 45 | - | - |

| ¹⁹F | -110 to -130 | ddd | J(F, H), J(F, H) |

Note: The predicted values are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS, ESI-MS, LC-MS, UPLC-MS) for Purity and Molecular Weight Confirmation

Mass spectrometry is an indispensable tool for the verification of the molecular weight of this compound and for assessing its purity. Soft ionization techniques like Electrospray Ionization (ESI) are particularly well-suited for analyzing amino acids, as they minimize fragmentation and typically produce protonated molecular ions [M+H]⁺.

The theoretical monoisotopic mass of this compound (C₉H₁₀BrFNO₂) is 261.9879 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, typically within a few parts per million (ppm), providing strong evidence for the elemental composition. The presence of a bromine atom results in a characteristic isotopic pattern, with two major peaks separated by approximately 2 m/z units ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful hyphenated techniques that couple the separation capabilities of chromatography with the detection power of mass spectrometry. These methods allow for the simultaneous assessment of purity and confirmation of molecular weight. In a typical LC-MS analysis, the sample is first separated on a chromatographic column, and the eluent is introduced into the mass spectrometer, which provides mass data for each separated component. This is crucial for identifying synthesis-related impurities.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. For phenylalanine derivatives, common fragmentation pathways include the loss of small molecules like water (H₂O) or formic acid (HCOOH), and the cleavage of the side chain to produce characteristic ions.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrFNO₂ |

| Molecular Weight | 263.09 g/mol |

| Monoisotopic Mass | 261.9879 Da |

| Expected [M+H]⁺ Ion (⁷⁹Br) | 262.9957 m/z |

| Expected [M+H]⁺ Ion (⁸¹Br) | 264.9937 m/z |

Chromatographic Techniques (HPLC, Chiral HPLC) for Purity and Enantiomeric Excess Determination

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for determining the purity of this compound. Reversed-phase HPLC is commonly used, where the compound is separated on a nonpolar stationary phase (such as C8 or C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like trifluoroacetic acid to improve peak shape. nih.gov Purity is assessed by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram, with detection commonly performed using an ultraviolet (UV) detector. nih.gov

Since this compound is synthesized as a racemic mixture, chiral HPLC is essential for separating the D- and L-enantiomers and determining the enantiomeric excess (ee) if an asymmetric synthesis or resolution is performed. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or ristocetin, have proven effective for the enantioseparation of various underivatized amino acids. researchgate.netsemanticscholar.org The mobile phase composition and column temperature are critical parameters that are optimized to achieve baseline resolution of the enantiomers. semanticscholar.org The determination of enantiomeric elution order can be confirmed using detectors like a circular dichroism detector. semanticscholar.org For halogenated phenylalanine derivatives, chiral HPLC methods have been developed that demonstrate high efficiency in resolving enantiomers. jk-sci.com

| Technique | Stationary Phase (Column) | Mobile Phase Example | Detector | Application |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 or C8 | Acetonitrile/Water with 0.1% TFA | UV (e.g., 210 nm) | Purity Assessment nih.gov |

| Chiral HPLC | Teicoplanin-based CSP | Acetonitrile/Water (e.g., 75/25 v/v) | UV, Circular Dichroism (CD) | Enantiomeric Separation semanticscholar.org |

| Chiral HPLC | Ristocetin-based CSP | Acetonitrile/Water (e.g., 60/40 v/v) | UV, Polarimeter | Enantiomeric Excess (ee) Determination semanticscholar.org |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in the this compound molecule. These techniques are based on the principle that molecular bonds and groups vibrate at characteristic frequencies.

In the solid state, amino acids typically exist as zwitterions, which is reflected in their IR and Raman spectra. The spectrum of this compound is expected to show characteristic bands for the protonated amino group (-NH₃⁺) and the deprotonated carboxylate group (-COO⁻). The -NH₃⁺ group gives rise to broad stretching bands in the 2500-3200 cm⁻¹ region and deformation (bending) modes around 1500-1600 cm⁻¹. The carboxylate group (-COO⁻) exhibits a strong asymmetric stretching vibration typically between 1560-1620 cm⁻¹ and a weaker symmetric stretching vibration around 1400 cm⁻¹. yildiz.edu.tr

The aromatic ring gives rise to several characteristic bands. C-H stretching vibrations on the phenyl ring are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. researchgate.net The substitution pattern on the ring, including the C-F and C-Br bonds, will also produce characteristic vibrations in the fingerprint region (below 1500 cm⁻¹). The C-F stretching vibration in fluorinated aromatic compounds typically appears as a strong band in the 1100-1300 cm⁻¹ range. The C-Br stretching vibration is found at lower wavenumbers, generally in the 500-650 cm⁻¹ range. Comparing the experimental spectrum with that of unsubstituted DL-phenylalanine allows for the assignment of bands related to the bromo and fluoro substituents. researchgate.netresearchgate.net

Iii. Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations on 5-Bromo-2-fluoro-DL-phenylalanine and Analogues

Quantum chemical calculations, particularly those grounded in density functional theory, are instrumental in elucidating the fundamental electronic properties and conformational possibilities of halogenated amino acids.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. rsc.org It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net For molecules like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the optimized molecular structure. researchgate.net

These studies provide insights into the molecule's reactivity. For instance, analysis of the molecular electrostatic potential (MEP) surface can identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net In related bromo-fluoro aromatic compounds, the positive electrostatic potential is often localized on hydrogen atoms, while negative regions are associated with electronegative atoms like oxygen, fluorine, and bromine, indicating their roles in potential molecular interactions. researchgate.net Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

A theoretical study on the related compound 2-fluoro-5-bromopyridine utilized DFT to calculate optimized geometries and vibrational force fields, showing good agreement with experimental data. researchgate.net Such calculations help in the precise assignment of vibrational modes observed in infrared and Raman spectroscopy. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method that translates complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and atomic charges. uni-muenchen.deresearchgate.net This technique provides a quantitative picture of bonding and intramolecular interactions. A key application of NBO analysis is the study of delocalization effects and intramolecular charge transfer (ICT). grafiati.com

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Computational analysis of the conformational landscape involves exploring the potential energy surface of the molecule to identify stable conformers (low-energy states) and the energy barriers for transitioning between them.

For a flexible molecule like this compound, with rotatable bonds in its side chain, numerous conformations are possible. Theoretical studies can map these possibilities by systematically rotating the dihedral angles and calculating the corresponding energies. This analysis reveals the preferred spatial arrangements of the bromo-fluorophenyl group relative to the amino acid backbone. Studies on similar molecules have shown that different conformers can have small energy differences but may be stabilized differently in various environments, such as in the gas phase versus in a crystal lattice. researchgate.net Understanding the accessible conformations is a critical step in predicting how the molecule might fit into a biological target like an enzyme's active site.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. unc.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe protein folding, ligand binding, and other dynamic processes.

For this compound, an MD simulation could model its movement and conformational changes in an aqueous solution. This would provide detailed information on solvation effects, such as the organization of water molecules around the amino acid and the stability of specific intramolecular hydrogen bonds. Furthermore, MD simulations are invaluable for studying the dynamic nature of intermolecular interactions. For example, a simulation could track the formation and breaking of halogen bonds between the bromine atom of the amino acid and a protein target, offering insights into the stability and lifetime of such interactions, which is crucial for drug design. unc.edu

Intermolecular Interactions and Non-Covalent Bonding in Halogenated Amino Acids

Non-covalent interactions are the primary forces that govern molecular recognition, protein structure, and ligand-target binding. nih.govacs.org These interactions, though individually weak (typically 1-5 kcal/mol), are collectively responsible for the stability and function of large biological molecules. youtube.com Key non-covalent interactions include hydrogen bonds, van der Waals forces, and, of particular relevance to halogenated compounds, halogen bonds. nih.govyoutube.com

A halogen bond is a highly directional, non-covalent interaction between a halogen atom (X) in a molecule R-X (where it acts as an electrophile or Lewis acid) and a nucleophilic site (Lewis base), such as an oxygen or nitrogen atom. youtube.comacs.org This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) along the axis of the R-X bond. acs.org

In the context of this compound, the bromine atom is a potential halogen bond donor. Structural database analyses of proteins show that halogenated ligands frequently form halogen bonds with backbone carbonyl oxygen atoms and the side chains of various amino acids. acs.orgnih.gov The strength of a halogen bond generally increases with the polarizability of the halogen atom, following the trend F << Cl < Br < I. unc.edu

Computational studies have estimated the interaction energies for halogen bonds with biologically relevant functional groups. For example, the interaction between a bromobenzene (B47551) molecule and a backbone carbonyl oxygen (modeled by N-methylacetamide) is estimated to be in the range of 9.0–12.1 kJ/mol (approximately 2.1-2.9 kcal/mol). acs.org The geometry of these interactions is highly specific, with the C–X···O angle typically being close to 180°. acs.org The fluorine atom in this compound is generally considered a weak halogen bond donor but can participate in other electrostatic interactions. The presence of these specific, directional halogen bonds can significantly contribute to the binding affinity and selectivity of halogenated compounds for their biological targets.

Table of Interaction Energies for Halogen Bonds with a Carbonyl Oxygen

The following table, based on data from computational studies, shows the estimated complex formation energies for different halobenzenes interacting with a model peptide backbone oxygen.

| Halogen Bond | Estimated Interaction Energy (kJ/mol) | Estimated Interaction Energy (kcal/mol) |

| C-Cl···O | 5.4 – 7.5 | 1.3 – 1.8 |

| C-Br···O | 9.0 – 12.1 | 2.1 – 2.9 |

| C-I···O | 14.2 – 17.6 | 3.4 – 4.2 |

| Data derived from computational models of halobenzenes and N-methylacetamide. acs.org |

C-H...O and C-F...π Interactions

Non-covalent interactions are fundamental to molecular recognition, protein folding, and ligand binding. For halogenated compounds like this compound, specific interactions such as C-H...O and C-F...π play a crucial role in determining their conformational preferences and intermolecular associations.

C-H...O Interactions: These are a type of weak hydrogen bond where a carbon-hydrogen bond acts as the hydrogen bond donor and an oxygen atom serves as the acceptor. In the context of this compound, the aromatic C-H bonds of the phenyl ring can interact with oxygen atoms from neighboring molecules, including water, or from the carboxyl groups of other amino acid residues within a peptide or protein. Computational studies on similar aromatic systems have demonstrated that such interactions, though individually weak, can collectively contribute significantly to the stability of molecular assemblies. The presence of the electron-withdrawing fluorine and bromine atoms on the phenyl ring can modulate the acidity of the aromatic C-H protons, potentially influencing the strength and geometry of these C-H...O interactions.

C-F...π Interactions: The interaction between a fluorine atom and a π-system is a subject of ongoing research and is characterized by its context-dependent nature. The highly electronegative fluorine atom in this compound creates a region of negative electrostatic potential on the aromatic ring, particularly due to the electron-withdrawing nature of fluorine. nih.gov This modification of the ring's electronic character is central to its interaction with other aromatic systems.

Fluorination is known to alter the electrostatic potential of the phenylalanine ring, which can, in turn, influence its participation in π-interactions. nih.gov Increasing the number of fluorine substitutions leads to a decrease in the electrostatic potential for π-interactions. nih.gov Specifically, fluorinated aromatic amino acids can destabilize cation-π interactions by altering the electrostatics of the aromatic ring. nih.govnih.gov This is because fluorine's electron-withdrawing properties reduce the electron density of the aromatic ring. researchgate.net Conversely, phenyl-perfluorophenyl polar-π interactions have been recognized as a valuable motif in the design of supramolecular systems and for protein/peptide folding. acs.org

The interaction involving the fluorine of this compound and a π-system of another aromatic amino acid residue (like Phenylalanine, Tyrosine, or Tryptophan) within a protein would be a C-F...π interaction. The nature of this interaction is complex, involving a blend of electrostatic and dispersion forces. The electron-deficient π-system of the fluorinated ring can interact favorably with electron-rich aromatic rings.

Theoretical Prediction of Structure-Activity Relationships (SAR) for Halogenated Phenylalanine Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For halogenated phenylalanine derivatives, theoretical and computational approaches are instrumental in predicting how modifications to the molecular structure will impact their function.

The introduction of halogen atoms onto the phenylalanine scaffold can profoundly influence its physicochemical properties, such as hydrophobicity, electronic distribution, and steric profile. These changes, in turn, dictate the molecule's interaction with biological targets. nih.gov Halogenation is a strategy employed to optimize antimicrobial peptides, where the incorporation of fluorine, chlorine, bromine, or iodine can enhance stability, solubility, and activity. nih.gov

Key Principles of SAR for Halogenated Phenylalanines:

Hydrophobicity: Halogenation generally increases the hydrophobicity of the amino acid side chain. This enhanced lipophilicity can promote membrane insertion or improve binding within hydrophobic pockets of a protein. nih.govnih.gov SAR studies have identified a correlation between the increased hydrophobicity from halogenation and the antimicrobial activity of peptides. nih.gov

Electronic Effects: The strong electron-withdrawing nature of halogens, particularly fluorine, modifies the electronic landscape of the aromatic ring. nih.gov This can alter key interactions such as hydrogen bonding and π-stacking, which are often critical for binding affinity and specificity. acs.org

Steric Factors: The size of the halogen atom (F < Cl < Br < I) influences the steric bulk of the side chain. This can be a critical determinant for fitting into a specific binding site. While fluorine is considered a relatively small steric perturbation, larger halogens like bromine and iodine can introduce significant steric hindrance, which may either enhance or diminish activity depending on the topology of the binding pocket. nih.gov

Halogen Bonding: Chlorine, bromine, and iodine can act as halogen bond donors, forming favorable interactions with electron-rich atoms like oxygen and nitrogen in a protein. These interactions are directional and can contribute significantly to binding affinity. nih.gov

For this compound, a theoretical SAR analysis would consider the combined effects of both bromine and fluorine substitution. The fluorine at position 2 and the bromine at position 5 would create a unique electronic and steric profile. Computational methods like Quantitative Structure-Activity Relationship (QSAR) can be employed to build predictive models. nih.govnih.gov These models use molecular descriptors (e.g., logP for hydrophobicity, dipole moment for electronics, and van der Waals volume for sterics) to correlate the structures of a series of halogenated phenylalanine analogues with their measured biological activities. Such models can then be used to predict the activity of novel derivatives and guide the synthesis of more potent and selective compounds.

| Property | Influence of Halogenation | Relevance to this compound |

| Hydrophobicity | Generally increases with halogenation. nih.govnih.gov | The bromo and fluoro groups increase the lipophilicity of the phenyl ring, potentially enhancing interactions with hydrophobic binding sites. |

| Electronic Profile | Halogens are electron-withdrawing, altering the ring's quadrupole moment. nih.gov | The combined electron-withdrawing effects of fluorine and bromine create a distinct electrostatic potential, influencing π-stacking and cation-π interactions. nih.govnih.gov |

| Steric Size | Increases with the size of the halogen atom (F < Cl < Br < I). nih.gov | The bromine atom introduces more significant steric bulk than fluorine, which could be crucial for receptor fit and selectivity. |

| Halogen Bonding | Potential for Br and I to act as halogen bond donors. nih.gov | The bromine atom at the 5-position is capable of forming halogen bonds with electron-donating groups in a binding partner. |

Computational Modeling of Protein-Ligand and Protein-Protein Interactions Involving Halogenated Phenylalanines

Computational modeling has become an indispensable tool for visualizing and quantifying the interactions between molecules at an atomic level. For halogenated phenylalanines, methods such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) provide deep insights into their binding behavior. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (such as this compound) when bound to a receptor, typically a protein. Docking algorithms sample a vast number of possible conformations and positions of the ligand within the protein's binding site, scoring them based on a force field that estimates the binding energy. For halogenated ligands, it is crucial that the force field can accurately represent interactions involving halogens. Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds, that stabilize the protein-ligand complex. nih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding pose, MD simulations introduce dynamics, allowing the system to evolve over time. nih.gov By simulating the motions of the protein, the ligand, and surrounding solvent molecules, MD can provide a more realistic model of the binding event. mdpi.com MD simulations are particularly useful for:

Assessing the stability of a docked pose.

Observing conformational changes in the protein or ligand upon binding. nih.gov

Calculating binding free energies, which provide a more rigorous estimate of binding affinity than docking scores.

Investigating the role of water molecules in mediating protein-ligand interactions. nih.govacs.org

Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly accurate description of the interactions within the binding site, especially those involving the complex electronic effects of halogen atoms, QM/MM methods can be employed. In this approach, the most critical part of the system (e.g., the ligand and the immediate surrounding amino acid residues) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. QM/MM is particularly valuable for studying reaction mechanisms or for accurately modeling interactions like halogen bonds and C-F...π interactions where charge distribution and polarization are critical. nih.gov

Through these computational techniques, researchers can build detailed models of how this compound interacts with protein targets or influences the structure and interactions of a protein in which it is incorporated. These models are crucial for rational drug design and for engineering proteins with novel properties.

| Computational Method | Application to Halogenated Phenylalanines | Insights Gained |

| Molecular Docking | Predicting the binding pose of this compound in a receptor active site. nih.gov | Identification of key intermolecular interactions (hydrophobic, H-bonds, halogen bonds) and initial estimation of binding affinity. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of a protein-ligand complex or a protein containing the halogenated residue. nih.govmdpi.com | Assessment of binding stability, conformational changes upon binding, calculation of binding free energies, and effects on protein dynamics. nih.gov |

| QM/MM | High-accuracy calculation of interaction energies and electronic properties within the binding site. nih.gov | Detailed understanding of specific non-covalent interactions like halogen bonds and π-system interactions where electronic effects are paramount. |

Iv. Mechanistic Studies of Biological Activity

Molecular Mechanisms of Interaction with Biological Macromolecules

The introduction of halogen atoms, such as bromine and fluorine, into the structure of phenylalanine creates analogues that can act as probes and modulators of biological systems. The specific placement of these halogens on the phenyl ring alters the electronic and steric properties of the amino acid, leading to unique interactions with biological macromolecules.

Halogenated phenylalanine analogues are recognized by various enzymes, often acting as substrates or inhibitors, thereby influencing metabolic pathways. Phenylalanine ammonia (B1221849) lyases (PALs), for example, are a class of enzymes that can utilize halogenated substrates. Wild-type PALs have demonstrated the ability to aminate halogenated cinnamic acids to produce the corresponding halogenated phenylalanine analogues. nih.gov This indicates that the active site of these enzymes can accommodate the steric bulk and altered electronics of the halogenated ring.

Furthermore, the interaction of these analogues with aminoacyl-tRNA synthetases, the enzymes responsible for charging tRNAs for protein synthesis, is a critical area of study. Modified phenylalanyl-tRNA synthetase (PheRS) enzymes have been engineered to exhibit relaxed substrate specificity. researchgate.net For instance, a mutant PheRS with a Gly294 substitution shows a broader acceptance of para-halogenated phenylalanine analogues. researchgate.net The binding affinity, represented by the Michaelis constant (Km), for these analogues was found to increase in direct relation to the van der Waals radius of the halogen at the para-position, highlighting the role of the active site's size in substrate recognition. researchgate.net While this demonstrates the potential for enzymatic recognition, other studies have shown that fluorinated derivatives of some compounds can be biologically inactive, suggesting that the specific nature and position of the halogen are critical determinants of enzyme-substrate interactions. cardiff.ac.uk

Table 1: Interaction of Halogenated Phenylalanine Analogues with Phenylalanyl-tRNA Synthetase (PheRS) Mutants

| Analogue | Enzyme | Observation | Reference |

| p-Chlorophenylalanine | Mutant PheRS (Gly294) | Demonstrates attachment to tRNA and in vivo incorporation into cellular protein. | researchgate.net |

| para-Halogenated Phenylalanines | Mutant PheRS (Gly294) | The apparent dissociation constant (Km) increases with the van der Waals radius of the para-group. | researchgate.net |

The ability of halogenated phenylalanine analogues to mimic natural amino acids allows them to interact with various cellular receptors, potentially modulating downstream signaling pathways. While specific receptor binding data for 5-Bromo-2-fluoro-DL-phenylalanine is not extensively detailed in the provided search results, the general principle is that such analogues can compete with endogenous ligands for receptor binding sites. The altered electronic properties due to the electronegative fluorine and bromine atoms can influence the strength and nature of these interactions, leading to either agonistic or antagonistic effects. The successful incorporation of halogenated phenylalanines into proteins implies that they are transported into the cell and are present in the cellular environment where they could interact with various receptors.

The substitution of phenylalanine with a halogenated analogue can modify the surfaces of proteins, thereby influencing their interactions with other proteins and ligands. cardiff.ac.uk The altered size, shape, and electronic nature of the amino acid side chain can disrupt or, in some cases, enhance existing interaction interfaces. For example, the introduction of a bulky bromine atom could sterically hinder a protein-protein binding event. Conversely, the unique electronic properties of the fluorinated and brominated phenyl ring could create new, favorable contacts with a binding partner. These modifications are a powerful tool in molecular biology for probing and engineering protein interaction networks.

Cellular and Subcellular Effects of Halogenated Phenylalanine Analogues

The biological activity of halogenated phenylalanine analogues extends to the cellular level, primarily by influencing the fundamental process of protein biosynthesis.

A key cellular effect of halogenated phenylalanine analogues is their potential to be incorporated into proteins during translation. researchgate.net This process requires that the analogue is recognized by the cell's translational machinery, specifically by an aminoacyl-tRNA synthetase that can attach it to the corresponding tRNA. researchgate.netresearchgate.net Studies have shown that it is possible to incorporate analogues like p-chloro-phenylalanine and p-bromo-phenylalanine into proteins in vivo using modified host cells with engineered PheRS enzymes. researchgate.net This residue-specific incorporation of noncanonical amino acids allows for the production of proteins with novel functionalities. researchgate.net However, the efficiency of this incorporation and its impact on the cell can vary. For instance, while some halogenated analogues can be successfully integrated, others may be rejected by the cellular machinery or lead to the synthesis of misfolded or non-functional proteins, potentially causing cellular stress. researchgate.netcardiff.ac.uk

Impact on Specific Cellular Processes (e.g., Chromosome Replication, Cell Division)

The incorporation of halogenated phenylalanine analogs, such as this compound, into cellular proteins can have significant consequences for fundamental cellular processes like chromosome replication and cell division. The substitution of native phenylalanine with these analogs can lead to alterations in protein structure and function, thereby disrupting the finely tuned machinery that governs these critical events.

Studies on related halogenated compounds, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU), provide insights into the potential effects. BrdU, a thymidine (B127349) analog, gets incorporated into DNA during replication and is widely used to label dividing cells. nih.govmdpi.com However, its incorporation is not without consequences. It has been shown to induce changes in the DNA double helix structure, leading to destabilized nucleosome positioning and alterations in heterochromatin organization and gene expression. nih.gov High doses of BrdU can interfere with cell cycle progression, alter cell differentiation, and even promote apoptosis (programmed cell death). mdpi.com These findings with BrdU underscore the principle that incorporating halogenated analogs into key biological macromolecules can disrupt their normal function and impact cellular processes.

In the context of halogenated phenylalanines, research has indicated that p-DL-fluorophenylalanine can affect mitosis and the mitotic spindle in HeLa cells. nih.gov This suggests that the presence of the halogenated analog interferes with the proteins responsible for forming the mitotic apparatus, which is essential for proper chromosome segregation during cell division. The consequence of such interference could be abnormal cell division, leading to aneuploidy or cell death. While direct studies on this compound's impact on chromosome replication are not extensively detailed in the provided results, the known effects of similar compounds strongly suggest a potential for disruption of these vital cellular functions.

Alteration of Cellular Metabolic Pathways

The introduction of this compound into a biological system has the potential to significantly alter cellular metabolic pathways, primarily by competing with the natural amino acid, phenylalanine. Phenylalanine is a precursor for the synthesis of several crucial molecules, including the neurotransmitter dopamine (B1211576) and the amino acid tyrosine. nih.govnih.gov

The primary metabolic fate of phenylalanine is its conversion to tyrosine by the enzyme phenylalanine hydroxylase (PAH). nih.gov This is a rate-limiting step in the synthesis of catecholamines. If this compound acts as a competitive inhibitor or a substrate for PAH, it could lead to a decrease in tyrosine production. A reduction in the availability of tyrosine would, in turn, affect the downstream synthesis of dopamine and norepinephrine, potentially impacting neurological function. nih.gov

Furthermore, phenylalanine can be metabolized through alternative pathways. One such pathway involves the enzyme L-phenylalanine ammonia lyase (PAL), which converts phenylalanine to trans-cinnamate and ammonia. nih.gov It is conceivable that this compound could also be a substrate for this or other alternative metabolic routes, leading to the production of novel, halogenated metabolites. The accumulation of such metabolites could have unforeseen biological activities and potentially interfere with other metabolic processes.

Studies on altered phenylalanine metabolism in the context of diseases like Parkinson's have highlighted how shifts in phenylalanine degradation pathways can impact the levels of various metabolites, including those in the tryptophan metabolism pathway. nih.govnih.gov This interconnectedness of metabolic pathways suggests that the introduction of a phenylalanine analog could have far-reaching effects beyond the immediate pathways of phenylalanine metabolism.

Transport Mechanisms of Halogenated Phenylalanines Across Biological Membranes

The ability of halogenated phenylalanines, including this compound, to exert biological effects is contingent on their ability to cross biological membranes and enter cells. This transport is primarily mediated by amino acid transporter systems.

Characterization of Amino Acid Transporter System Interactions (e.g., Na+-dependent systems)

Amino acids are transported into cells by a variety of transporter proteins, which can be either sodium-dependent or sodium-independent. The L-type amino acid transporter 1 (LAT1) is a sodium-independent transporter that is highly expressed in various tissues, including cancer cells, and is responsible for the transport of large neutral amino acids, including phenylalanine. nih.gov

Research on various halogenated and other analogs of phenylalanine has demonstrated that modifications to the phenyl ring can significantly influence their affinity and selectivity for different amino acid transporters. nih.gov For instance, the introduction of a halogen at certain positions on the benzene (B151609) ring of phenylalanine can enhance its affinity for LAT1. nih.gov This suggests that halogenated phenylalanines like this compound are likely substrates for LAT1 and potentially other amino acid transporters. The specific substitutions of bromine and fluorine at positions 5 and 2, respectively, would determine the precise affinity and transport kinetics.

The interaction with these transporters is a critical step, as it governs the intracellular concentration of the analog and, consequently, the extent of its incorporation into proteins or its interference with metabolic pathways.

Studies on Membrane Permeability and Cellular Uptake

Beyond carrier-mediated transport, the physicochemical properties of halogenated phenylalanines also influence their ability to permeate biological membranes. The lipophilic nature of the phenyl ring of phenylalanine contributes to its ability to interact with and cross lipid bilayers. researchgate.netnih.gov Halogenation can further modulate this lipophilicity.

Studies have shown that phenylalanine itself can increase membrane permeability. researchgate.netnih.gov Aromatic residues like phenylalanine play a role in facilitating peptide-membrane interactions and incorporation into the bilayer. mdpi.com They enhance the hydrophobic character, promoting entry into cells, and can engage in specific interactions with membrane lipids. mdpi.com

V. Applications in Biochemical and Biophysical Research

Protein Engineering and Site-Specific Non-Natural Amino Acid Incorporation

The ability to introduce non-natural amino acids like 5-Bromo-2-fluoro-DL-phenylalanine at specific positions within a protein sequence is a cornerstone of modern protein engineering. This technique opens up possibilities for creating proteins with novel functionalities or for introducing probes to study native protein mechanisms.

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living cells is achieved through the expansion of the genetic code. researchgate.net This powerful technology relies on the creation of bio-orthogonal translational machinery, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA). researchgate.net This engineered pair functions independently of the host cell's own synthetases and tRNAs.

The process involves the following key steps:

Engineered aaRS/tRNA Pair: A synthetase is evolved to exclusively recognize the desired non-natural amino acid (e.g., this compound) and charge it onto its partner tRNA.

Codon Reassignment: The engineered tRNA is designed to recognize a "blank" or reassigned codon, typically a stop codon like the amber codon (UAG). researchgate.netaddgene.org

Site-Directed Mutagenesis: The gene encoding the target protein is mutated to introduce the specific codon (e.g., UAG) at the desired site of incorporation.

Expression: When the modified gene is expressed in a host organism (commonly E. coli) containing the engineered aaRS/tRNA pair and supplied with the non-natural amino acid in the growth medium, the ncAA is incorporated at the specified position. researchgate.net

This method has been successfully used to incorporate various fluorinated amino acids, such as p-fluoro-phenylalanine (p-F-Phe), with high fidelity and in yields sufficient for sample-intensive methods like NMR spectroscopy. researchgate.net For instance, a yeast suppressor tRNA/phenylalanyl-tRNA synthetase pair was used to incorporate p-F-Phe at an amber codon in a marker protein with an efficiency of 64-75%. researchgate.net Similar systems have been developed for various fluorinated tryptophans and other phenylalanine derivatives, demonstrating the robustness of this approach. addgene.orgnih.gov

| System Component | Function | Example |

| Orthogonal aaRS | Recognizes the non-natural amino acid and attaches it to the orthogonal tRNA. | Evolved phenylalanyl-tRNA synthetase. researchgate.net |

| Orthogonal tRNA | Is charged by the orthogonal aaRS and recognizes a specific codon (e.g., a stop codon). | Yeast suppressor tRNAPhe recognizing an amber (UAG) codon. researchgate.net |

| Reassigned Codon | A codon in the mRNA of the target protein that signals for the incorporation of the ncAA. | Amber (UAG) stop codon. researchgate.netaddgene.org |

| Non-Natural Amino Acid | The amino acid to be incorporated, supplied in the cell culture medium. | p-fluoro-phenylalanine, this compound. researchgate.net |

The incorporation of fluorinated amino acids is a powerful strategy in the rational design of proteins. frontiersin.org The unique physicochemical properties of fluorine can be leveraged to fine-tune protein structure and function. nih.gov Fluorine is highly electronegative and the carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can enhance the thermal and chemical stability of proteins. nih.gov

By strategically replacing native amino acids with this compound, researchers can achieve several design goals:

Enhanced Stability: The introduction of fluorinated residues can create favorable intramolecular interactions, such as dipole-dipole and orthogonal multipolar interactions, which can stabilize protein folds. Peptides and proteins containing fluorinated phenylalanines have demonstrated advantageous biophysical and chemical properties, including improved stability. nih.gov

Altered Catalytic Activity: Placing a fluorinated analog near an enzyme's active site can modify the local electronic environment, potentially altering substrate specificity or the catalytic mechanism. The goal of such engineering can be to change substrate specificity or modify the biochemical function of an enzyme. frontiersin.org

Modified Ligand Binding: The fluorinated ring of this compound can alter the nature of the binding pocket. The strong electronegativity of fluorine can change non-covalent interactions with ligands, such as hydrogen bonds and aromatic stacking, potentially increasing binding affinity and specificity. nih.gov The pentafluorosulfanyl phenylalanine analogue (SF5Phe), for example, was shown to increase the binding affinity of a peptide motif to its target protein. nih.gov

Biophysical Probes and Labeling Studies

The dual-halogen substitution of this compound makes it an exceptional biophysical probe. fujifilm.com The fluorine atom serves as a sensitive reporter for ¹⁹F NMR studies, while the bromine atom acts as a heavy-atom label for X-ray crystallography, facilitating phase determination. This dual functionality allows for a comprehensive analysis of protein structure and dynamics in both solution and solid states. The use of halogenated compounds for labeling is a well-established technique in biological studies, for example with 5-Bromo-2'-deoxyuridine (B1667946) (BrdU) being widely used to label replicating DNA. nih.gov

¹⁹F NMR is a powerful technique for studying biomolecules for several reasons. nih.gov The ¹⁹F nucleus has a high natural abundance (100%) and a high gyromagnetic ratio, making it the second most sensitive stable NMR-active nucleus after protons. acs.org Crucially, fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra of labeled proteins have no background signal, allowing for clear observation of the incorporated probe. acs.orgscholaris.ca

The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local environment, varying over a wide range depending on the surrounding structure and solvent exposure. scholaris.ca This sensitivity makes ¹⁹F NMR an ideal tool for detecting subtle conformational changes in proteins. nih.gov

By incorporating this compound into a protein, ¹⁹F NMR can be used to monitor the folding and unfolding processes. As the protein transitions between its folded (native) and unfolded (denatured) states, the local environment around the fluorine probe changes dramatically. This results in significant shifts in the ¹⁹F NMR signal, allowing researchers to track the process in real-time. This method enables the profiling of specific conformational perturbations a protein undergoes as it moves from its native state along a denaturation pathway, for instance due to heat. nih.gov

Table Summarizing ¹⁹F NMR Applications in Protein Folding:

| Research Question | ¹⁹F NMR Approach | Information Gained |

| Monitoring Folding Pathways | Real-time tracking of ¹⁹F chemical shifts during refolding/unfolding experiments (e.g., temperature or denaturant gradients). | Identification of folding intermediates, kinetics of folding, and stability of different domains. nih.gov |

| Characterizing Denatured States | Analysis of ¹⁹F chemical shifts and line widths in the unfolded state. | Information on residual structure and solvent exposure in the denatured ensemble. |

| Assessing Stability | Measuring the midpoint of the unfolding transition as monitored by the ¹⁹F signal. | Quantitative determination of protein stability (e.g., ΔG, Tm). |

The precise chemical shift of a ¹⁹F label provides a detailed report on its immediate surroundings within the protein structure. acs.org Changes in this chemical shift can indicate a variety of events, including:

Ligand Binding: When a small molecule or another protein binds, the environment around the ¹⁹F probe can be altered, leading to a detectable change in the NMR signal. This is a widely used method for screening small-molecule libraries and determining ligand binding constants (Kd). nih.gov

Conformational Changes: Allosteric regulation or post-translational modifications can induce conformational changes that are propagated through the protein structure. A ¹⁹F probe, even one distant from the initial event, can detect these changes. For example, in the CheY protein, phosphorylation of an aspartate residue caused significant chemical shift changes at all six phenylalanine positions labeled with 4-F-Phe. nih.gov

Solvent Exposure: The degree to which the ¹⁹F probe is exposed to the solvent versus being buried in the hydrophobic core of the protein strongly influences its chemical shift. This allows for the mapping of surface accessibility and local hydrophobicity. nih.gov

The assignment of specific resonances in a protein with multiple fluorinated labels is often achieved by comparing the spectrum of the fully labeled protein with that of mutants where each labeled residue is individually replaced by a non-fluorinated amino acid like phenylalanine or tyrosine. acs.orgnih.gov

Fluorescent and Photo-Crosslinkable Labeling for Protein Interaction and Conformational Dynamics Studies

The incorporation of unnatural amino acids with photo-reactive moieties has become a powerful technique for elucidating protein-protein interactions and understanding the conformational dynamics of proteins. nih.gov While direct studies on the fluorescent properties of this compound are not extensively documented, its halogenated structure suggests potential applications in this area.

Photo-crosslinking is a method where a photo-reactive group, upon activation by UV light, forms a covalent bond with interacting molecules, thereby capturing transient interactions. nih.gov The presence of a bromo group in this compound is significant in this context. Halogenated pyrimidine (B1678525) nucleosides, for instance, have been effectively used for site-specific photo-cross-linking of oligonucleotides to proteins. mdpi.com Similarly, photo-reactive amino acid analogs, such as those containing benzophenone, are incorporated into proteins to study these interactions. nih.gov Research has shown that incorporating electron-withdrawing groups, like halogens, onto photo-crosslinking agents can enhance the efficiency of the crosslinking reaction. nih.gov This suggests that the bromo and fluoro substituents on this compound could make it a promising candidate for such studies, although specific research demonstrating its direct use as a photo-crosslinker is needed.

The study of protein conformational dynamics, which are crucial for their function, can also be facilitated by the incorporation of probes like fluorinated amino acids. nih.govnih.gov While detailed studies on how this compound specifically influences protein dynamics are yet to be published, the principles of using fluorinated amino acids for such purposes are well-established.

Radiochemical Labeling for Molecular Imaging Research

Molecular imaging techniques, particularly Positron Emission Tomography (PET), play a crucial role in non-invasively studying biological processes at the molecular level. The development of novel radiotracers is central to advancing this field.

The synthesis of amino acids labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is of great interest for PET imaging, especially in oncology, as tumors often exhibit increased amino acid metabolism. nih.gov While a specific synthesis route for ¹⁸F-labeled this compound has not been detailed in published literature, the general strategies for producing ¹⁸F-labeled aromatic amino acids provide a strong foundation for its potential synthesis.

Commonly, ¹⁸F is introduced into a molecule in the final steps of synthesis, a process known as late-stage radiofluorination. rsc.org Another approach involves the synthesis of an ¹⁸F-labeled building block which is then used in subsequent reactions to build the final PET tracer. rsc.org For instance, the direct radiofluorination of L-phenylalanine using [¹⁸F]F₂ or [¹⁸F]AcOF has been shown to produce a mixture of ortho, meta, and para-fluoro-L-phenylalanines. nih.gov More advanced methods, such as copper-mediated radiofluorination of aryl boronic esters or stannanes, offer more specific and efficient labeling.

A relevant example is the synthesis of fluorine-18-labeled fluoroboronophenylalanine (¹⁸F-BPA), an analog used in PET studies of gliomas. nih.gov The synthesis of ¹⁸F-labeled fluoropropyl tryptophan analogs has also been successfully achieved for tumor imaging. nih.gov These established methods could likely be adapted for the radiosynthesis of ¹⁸F-5-Bromo-2-fluoro-DL-phenylalanine, which would involve the preparation of a suitable precursor molecule that can undergo nucleophilic or electrophilic fluorination with ¹⁸F.

Table 1: Examples of ¹⁸F-Labeled Amino Acid Analogs and their Synthesis Details

| Radiotracer | Precursor | Labeling Method | Radiochemical Yield (Corrected) | Reference |

| [¹⁸F]2-FPTRP | Tosylate precursor | Nucleophilic [¹⁸F]fluorination | 29-34% | nih.gov |

| [¹⁸F]5-FPTRP | Tosylate precursor | Nucleophilic [¹⁸F]fluorination | 29-34% | nih.gov |

| o, m, p-[¹⁸F]fluoro-ʟ-phenylalanine | L-phenylalanine | Direct radiofluorination with [¹⁸F]AcOF | Not specified | nih.gov |

| ¹⁸F-BPA | Boronophenylalanine analog | Not specified | Not specified | nih.gov |

This table presents data for related ¹⁸F-labeled amino acid analogs to illustrate common synthetic approaches.

Once a radiolabeled amino acid analog like a potential ¹⁸F-5-Bromo-2-fluoro-DL-phenylalanine is synthesized, its biological properties must be characterized in vitro before it can be considered for in vivo imaging. This typically involves cell uptake studies in relevant cancer cell lines. For example, the in vitro uptake of ¹⁸F-labeled fluoropropyl tryptophan analogs was assessed in small cell lung cancer cells (NCI-H69) to confirm their transport via amino acid transporters, a key characteristic for tumor imaging agents. nih.gov

Organ-on-a-chip models, which are microfluidic devices that mimic the physiology of human organs, represent an emerging platform for the preclinical evaluation of new therapeutic and diagnostic agents. These models could provide a more accurate prediction of a radiotracer's behavior in humans compared to traditional 2D cell cultures. While specific studies using organ-on-a-chip models to evaluate radiolabeled this compound have not been reported, this technology holds significant promise for the future characterization of such novel PET tracers.

Table 2: In Vitro Uptake of an Analogous ¹⁸F-Labeled Tryptophan Derivative

| Cell Line | Compound | Uptake Mechanism | Key Findings | Reference |

| NCI-H69 (Small Cell Lung Cancer) | [¹⁸F]2-FPTRP | Large neutral amino acid transporters (LAT) | High uptake, indicating potential as a tumor imaging agent. | nih.gov |

This table shows data for a related compound to demonstrate the type of in vitro characterization performed.

Applications in Advanced Peptide Synthesis and Modification

The incorporation of unnatural amino acids into peptides is a widely used strategy to enhance their therapeutic properties, such as stability, potency, and receptor selectivity. nih.gov Fluorinated amino acids, in particular, can influence the conformation and biological activity of peptides. nih.gov

The introduction of this compound into a peptide sequence could confer several advantageous properties. The fluorine atom can modulate the electronic properties of the aromatic ring and potentially enhance binding interactions with target proteins. nih.gov The bulky bromine atom could introduce steric constraints, influencing the peptide's secondary structure. The synthesis of peptides containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues, for example, is used to create conformationally constrained analogs of bioactive peptides. nih.gov While specific examples of peptides containing this compound are not prevalent in the literature, the principles of using halogenated and conformationally restricted amino acids suggest its potential utility in designing novel peptides with tailored properties. The synthesis of such peptides would likely follow standard solid-phase peptide synthesis (SPPS) protocols, with the protected form of this compound being incorporated at the desired position in the peptide chain. ljmu.ac.uk

Screening in Microbial Systems for Fundamental Biological Effects

The discovery of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Phenylalanine derivatives have been investigated as potential antimicrobial agents and as inhibitors of quorum sensing, a bacterial communication system involved in virulence. nih.gov For example, certain phenylalanine and tryptophan-based surfactants have demonstrated antibacterial activity. mdpi.com

Furthermore, naturally occurring halogenated amino acids isolated from microbes have been shown to possess antibacterial properties. mdpi.com For instance, γ-chloronorvaline from Streptomyces griseosporeus exhibits activity against Pseudomonas aeruginosa. mdpi.com This provides a strong rationale for screening synthetic halogenated amino acids like this compound for antimicrobial activity. Such screening would typically involve determining the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacterial strains. The results of such studies could reveal novel biological activities and provide leads for the development of new antibacterial drugs.

Vi. Research on Derivatives and Analogues of 5 Bromo 2 Fluoro Dl Phenylalanine

Synthesis and Investigation of Positional Isomers of Halogenated Phenylalanines

The position of halogen substituents on the phenyl ring of phenylalanine significantly influences the molecule's biological activity and physical properties. Researchers have synthesized and studied various positional isomers to probe these effects.

m-Fluoro-DL-phenylalanine : This isomer, with a fluorine atom at the meta-position, is a toxic antimetabolite. sigmaaldrich.com It is a racemic mixture of the D and L forms of a substituted benzoyl phenylalanine and shows potential for use in the development of antiviral and antimicrobial drugs. sigmaaldrich.com